N-Methylbenzo[b]thiophen-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-10-8-6-11-9-5-3-2-4-7(8)9/h2-6,10H,1H3 |
InChI Key |
CTUOYEDDWFWNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformational Dynamics of N Methylbenzo B Thiophen 3 Amine
Advanced Spectroscopic Characterization for Structural Integrity and Electronic Distribution
Spectroscopic methods are fundamental in confirming the identity and elucidating the electronic environment of N-Methylbenzo[b]thiophen-3-amine.
High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data have been reported, confirming its structural integrity.
The ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), shows characteristic signals for the aromatic protons of the benzo[b]thiophene core and the methylamino substituent. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom in the molecule, including those in the fused ring system and the methyl group.
Detailed findings from the NMR analysis are presented in the table below:
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.75-7.86 | m | Aromatic-H | |
| ¹H | 7.30-7.40 | m | Aromatic-H | |
| ¹H | 6.54 | s | Thiophene-H | |
| ¹H | 2.89 | s | N-CH₃ | |
| ¹³C | 148.0 | C-N | ||
| ¹³C | 139.4 | Aromatic-C | ||
| ¹³C | 134.7 | Aromatic-C | ||
| ¹³C | 124.4 | Aromatic-C | ||
| ¹³C | 123.6 | Aromatic-C | ||
| ¹³C | 123.2 | Aromatic-C | ||
| ¹³C | 122.2 | Aromatic-C | ||
| ¹³C | 105.6 | Thiophene-C | ||
| ¹³C | 44.4 | N-CH₃ |
Data sourced from a doctoral thesis on Lewis acid-catalyzed reactions of heteroarenes.
High-resolution mass spectrometry (HRMS) further corroborates the molecular formula of this compound (C₁₀H₁₁NS), with a calculated mass of 177.0612 and a found mass of 177.0604.
It is important to note that while ¹H and ¹³C NMR data are available, comprehensive two-dimensional (2D) NMR studies (such as COSY, HSQC, HMBC) and solid-state NMR analyses of this compound have not been reported in the surveyed scientific literature. Such studies would provide deeper insights into proton-proton and proton-carbon connectivities, as well as the molecular structure in the solid state.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and providing a unique "fingerprint" for a molecule based on its vibrational modes.
Despite the utility of these methods, a search of scientific databases and literature did not yield any published FTIR or Raman spectra specifically for this compound. Therefore, a detailed analysis of its characteristic vibrational frequencies is not possible at this time.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for π-Electronic System Probing
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides critical information about the π-electronic system of conjugated molecules like this compound. These techniques can reveal details about the electronic transitions and the energy levels of the molecular orbitals.
A thorough review of the available scientific literature did not uncover any experimental UV-Vis absorption or fluorescence spectra for this compound. Consequently, an analysis of its electronic transition properties, such as the maximum absorption wavelength (λmax) and molar absorptivity, cannot be presented.
X-ray Crystallographic Analysis of this compound and its Co-crystals
However, based on an extensive search of publicly available scientific databases, no crystal structure for this compound or any of its co-crystals has been reported. The absence of crystallographic data means that a detailed discussion of its solid-state properties is not feasible.
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without a determined crystal structure, the analysis of crystal packing motifs and specific intermolecular interactions, such as hydrogen bonding involving the amine group or π-stacking of the aromatic rings, remains speculative.
Gas-Phase Structural and Conformational Analysis of this compound
The intrinsic structure and conformation of a molecule, free from intermolecular interactions present in the solid or liquid phase, are best determined in the gas phase. High-resolution spectroscopic and diffraction methods are the primary tools for such investigations.
Rotational Spectroscopy for Precise Molecular Geometries
Rotational spectroscopy stands as a powerful technique for obtaining highly precise molecular geometries of gas-phase molecules. By analyzing the absorption of microwave radiation, the rotational constants of a molecule can be determined with exceptional accuracy. These constants are inversely proportional to the molecule's moments of inertia, which are directly related to its mass distribution and, therefore, its geometry.
For this compound, a similar approach would involve the measurement of the rotational spectra of the parent molecule and several of its isotopically substituted analogs (e.g., containing ¹³C, ¹⁵N, or deuterium). The resulting rotational constants would allow for the precise determination of bond lengths and angles.
Table 1: Illustrative Parameters Obtainable from Rotational Spectroscopy of this compound
| Parameter | Description | Expected Outcome |
| Rotational Constants (A, B, C) | Constants related to the moments of inertia about the principal axes of the molecule. | Precise values in MHz, which would define the overall shape and size of the molecule. |
| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C-S, C-N, N-C, C-H, N-H). | Highly accurate bond lengths (to within a few thousandths of an Ångström) for the benzo[b]thiophene core and the N-methylamino group. |
| Bond Angles | The angles formed by three connected atoms (e.g., C-S-C, C-C-N, H-N-C). | Precise bond angles that would reveal the planarity of the bicyclic system and the geometry around the nitrogen atom. |
| Dihedral Angles | The angles between two intersecting planes, which would define the orientation of the methyl group relative to the benzo[b]thiophene ring. | Information on the preferred conformation of the N-methyl group. |
Electron Diffraction Studies on Conformational Preferences
Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. In this method, a beam of high-energy electrons is scattered by the gas-phase molecules, producing a diffraction pattern. The analysis of this pattern provides information about the internuclear distances in the molecule.
As with rotational spectroscopy, specific electron diffraction studies on this compound have not been reported. However, the technique has been used to elucidate the structures of other amine compounds, revealing details about their conformational preferences. For instance, a study on N-methylbis(trimethylsilyl)amine showed a planar NCSi₂ skeleton and wide bond angles around the nitrogen atom, attributed to steric hindrance. nih.gov
An electron diffraction study of this compound would be expected to provide key structural parameters. The resulting data, often presented as a radial distribution curve, would be fitted to a molecular model to determine the bond lengths, bond angles, and torsional angles that best reproduce the experimental scattering pattern. This would be particularly useful for determining the orientation of the methyl group relative to the aromatic ring system.
Computational Modeling for Structural Elucidation and Conformational Landscapes
In the absence of experimental data, and as a powerful complement to it, computational chemistry provides invaluable tools for investigating molecular structure and dynamics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can be employed to perform geometry optimizations, where the lowest energy arrangement of the atoms in the molecule is found.
DFT studies on related benzo[b]thiophene derivatives have been conducted to optimize molecular structures and predict their reactivity. nih.govnih.gov For this compound, DFT calculations would be instrumental in:
Predicting Molecular Geometry: By optimizing the geometry, DFT can provide theoretical values for bond lengths and angles. These can be compared with experimental data if it becomes available.
Determining Conformational Isomers: The rotation around the C3-N bond can lead to different conformers. DFT calculations can be used to map the potential energy surface as a function of the relevant dihedral angle, identifying the most stable conformers and the energy barriers between them.
Calculating Spectroscopic Properties: DFT can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the characterization of the molecule.
Table 2: Illustrative Data from a DFT Study on this compound
| Parameter | Description | Illustrative Theoretical Value |
| Optimized Bond Lengths (Å) | Calculated internuclear distances at the minimum energy geometry. | e.g., C3-N: ~1.38 Å, N-CH₃: ~1.47 Å |
| Optimized Bond Angles (degrees) | Calculated angles between bonded atoms at the minimum energy geometry. | e.g., C2-C3-N: ~125°, C3-N-C(H₃): ~120° |
| Relative Conformational Energies (kJ/mol) | The energy difference between various conformers. | e.g., A planar conformer might be the global minimum (0 kJ/mol), with a non-planar transition state at a higher energy. |
| Calculated Dipole Moment (Debye) | A measure of the molecule's overall polarity. | A non-zero value would be expected, indicating the molecule is polar. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While DFT is excellent for studying static structures and energy landscapes, Molecular Dynamics (MD) simulations provide a way to explore the conformational dynamics of a molecule over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion.
MD simulations have been used to study the behavior of various molecules, including those at interfaces. ambeed.com For this compound, an MD simulation, using a suitable force field, could provide insights into:
Conformational Sampling: The simulation can explore the different conformations accessible to the molecule at a given temperature, providing a statistical picture of the conformational landscape.
Flexibility of the Molecule: MD simulations can reveal which parts of the molecule are rigid and which are flexible. For instance, the benzo[b]thiophene core is expected to be rigid, while the N-methyl group will exhibit rotational motion.
Time-Resolved Dynamics: The simulation can track the changes in molecular geometry over time, providing information on the timescales of conformational transitions.
By combining these experimental and computational approaches, a comprehensive understanding of the molecular structure and conformational dynamics of this compound can be achieved, paving the way for a deeper understanding of its chemical and physical properties.
Theoretical and Computational Investigations into the Electronic Structure and Reactivity of N Methylbenzo B Thiophen 3 Amine
Quantum Chemical Characterization of Intrinsic Electronic Properties
To fulfill this section, computational studies would be required to determine the fundamental electronic nature of N-Methylbenzo[b]thiophen-3-amine.
Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies of these frontier orbitals and their spatial distribution indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov For benzo[b]thiophene derivatives, the HOMO is often distributed over the fused ring system, with significant contributions from the sulfur and nitrogen atoms, while the LUMO distribution highlights areas susceptible to receiving electrons. Without specific calculations for this compound, a precise description of its frontier orbitals remains speculative.
Electrostatic Potential Surface and Charge Distribution Calculations
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on a molecule's surface. researchgate.netresearchgate.net It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For a molecule like this compound, one would expect negative potential to be concentrated around the nitrogen and sulfur atoms due to their lone pairs of electrons, and on the aromatic rings. The N-methyl group and the hydrogen atoms would likely exhibit positive potential. This analysis provides a qualitative prediction of how the molecule will interact with other polar molecules or ions.
Aromaticity Descriptors and Electron Delocalization in the Benzo[b]thiophene System
The aromaticity of the benzo[b]thiophene system is a key feature influencing its stability and reactivity. nih.gov Computational methods can quantify this property using various descriptors, such as the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic character. nih.gov Such an analysis would confirm the extent of electron delocalization across the fused bicyclic system of this compound, providing insight into its thermodynamic stability.
Prediction and Mechanistic Analysis of Chemical Reactions Involving this compound
This section would rely on computational simulations to model the behavior of this compound in chemical reactions.
Radical Reaction Energetics and Spin Density Analysis
In reactions involving radicals, computational analysis can determine the energetics of bond dissociation and the stability of the resulting radical species. Spin density analysis is used to map the distribution of the unpaired electron in a radical. This reveals the most reactive site for subsequent radical reactions. For the this compound radical, it would be important to understand where the unpaired electron is most likely to reside—on the nitrogen, the sulfur, or delocalized across the aromatic rings. This information is critical for predicting the outcomes of radical-mediated processes.
Solvation Effects on Reaction Mechanisms
The influence of the solvent environment on the reaction mechanisms of this compound would be a critical area of computational investigation. The polarity and hydrogen-bonding capability of a solvent can significantly alter reaction pathways, transition state energies, and, consequently, reaction rates.
Theoretical approaches to understanding solvation effects typically involve both explicit and implicit solvent models. In an explicit solvent model , individual solvent molecules are included in the quantum mechanical calculation. This approach provides a detailed picture of solute-solvent interactions, such as hydrogen bonding to the amine group or the thiophene (B33073) sulfur atom. However, the computational cost of this method is very high.
A more common approach is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a defined dielectric constant. This method allows for the calculation of the free energy of solvation, providing insights into how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.
For a hypothetical reaction involving this compound, such as N-alkylation or electrophilic aromatic substitution, computational chemists would model the reaction coordinate in different solvents. By comparing the activation energies in various media (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like water), a quantitative understanding of the solvent's role can be achieved.
Computational Prediction and Validation of Spectroscopic Properties
Computational quantum chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can be performed using methods like Gauge-Including Atomic Orbitals (GIAO).
To predict the ¹H and ¹³C NMR spectra of this compound, its molecular geometry would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p). The GIAO method would then be applied to the optimized structure to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. It is crucial to note that these are illustrative values and are not derived from actual published research.
Table 1: Hypothetical Theoretical NMR Chemical Shifts (ppm) for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory with GIAO method, referenced to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.5 - 3.0 | 30 - 35 |
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| C₂ | - | 125 - 135 |
| C₃ | - | 145 - 155 |
| C₃a | - | 130 - 140 |
| C₄ | 7.5 - 8.0 | 120 - 125 |
| C₅ | 7.2 - 7.6 | 122 - 127 |
| C₆ | 7.2 - 7.6 | 122 - 127 |
| C₇ | 7.5 - 8.0 | 120 - 125 |
| C₇a | - | 135 - 145 |
Calculated Vibrational Frequencies and Intensities
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR spectra.
Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields a set of vibrational modes and their frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.
A table of representative, hypothetical calculated vibrational frequencies for this compound is shown below. These values are for illustrative purposes only.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
| N-H Stretch (if protonated) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 650 - 750 | Weak-Medium |
Prediction of Electronic Excitation Energies and Simulated Spectra
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.
The TD-DFT calculation is typically performed on the optimized ground-state geometry. The results provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). This analysis is particularly useful for understanding the chromophores within the molecule. For this compound, the benzo[b]thiophene core would be the primary chromophore.
A hypothetical prediction of the main electronic transitions for this compound is presented in the table below.
Table 3: Hypothetical Predicted Electronic Excitation Energies and Simulated Spectral Data for this compound (Calculated using TD-DFT at the B3LYP/6-311+G(d,p) level of theory)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 290 - 320 | 0.1 - 0.3 |
| S₀ → S₂ | 250 - 280 | 0.4 - 0.7 |
Reactivity Profiles and Transformational Chemistry of N Methylbenzo B Thiophen 3 Amine
Intrinsic Reactivity of the Benzo[b]thiophene Ring System in the Presence of the N-Methylamino Moiety
The benzo[b]thiophene system is an aromatic heterocycle, and its reactivity is significantly modulated by the presence of the N-methylamino group at the C3 position. This substituent acts as a powerful electron-donating group through resonance, greatly influencing the site selectivity of substitution reactions.
The N-methylamino group is a potent activating group for electrophilic aromatic substitution (EAS). youtube.com In five-membered heterocyclic compounds like thiophene (B33073), EAS reactions typically occur at the C2 position, which is adjacent to the heteroatom, due to the superior stabilization of the cationic intermediate (arenium ion). youtube.com The presence of the amino group at C3 strongly reinforces this preference. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, stabilizing the transition state for electrophilic attack at the C2 position.
Therefore, N-Methylbenzo[b]thiophen-3-amine is expected to undergo electrophilic substitution, such as nitration, halogenation, and Friedel-Crafts reactions, predominantly at the C2 position. The benzene (B151609) portion of the molecule is less activated than the thiophene ring and would only be substituted under more forcing conditions or if the C2 position is blocked. The activating nature of the N-methylamino group makes the benzo[b]thiophene ring more reactive towards electrophiles than benzene itself. youtube.com The synthesis of various substituted benzo[b]thiophen-3-amine (B172997) derivatives often employs electrophilic aromatic substitution methods to introduce functional groups onto the core structure. ontosight.ai
| Reaction Type | Reagent Example | Predicted Major Product Position | Rationale |
| Nitration | HNO₃ / H₂SO₄ | C2 | Strong activation by N-methylamino group directs to the adjacent C2 position. youtube.comyoutube.com |
| Bromination | Br₂ / FeBr₃ | C2 | The electron-donating effect of the amine enhances the nucleophilicity of the C2 position. youtube.com |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | C2 | The carbocation intermediate is most stabilized when the attack occurs at C2. youtube.com |
The electron-rich nature of the this compound ring system makes it generally resistant to nucleophilic aromatic substitution (SNAr). However, the reactivity of the benzo[b]thiophene core can be inverted by the introduction of strong electron-withdrawing groups. For instance, studies on related systems, such as 3-bromo-2-nitrobenzo[b]thiophene, demonstrate that nucleophilic substitution by amines can occur. researchgate.net In these cases, the nitro group acts as a powerful activating group, withdrawing electron density and making the ring susceptible to attack by nucleophiles. The reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines can yield both the expected 3-amino-2-nitro products and rearranged 2-amino-3-nitro isomers, indicating a complex reaction pathway. researchgate.net Therefore, while the parent this compound is not reactive towards nucleophiles, its nitro-substituted derivatives can be valuable substrates for synthesizing more complex structures via nucleophilic substitution. ontosight.aiontosight.ai
Functionalization and Derivatization Strategies of this compound
The dual reactivity of the amine nitrogen and the aromatic ring allows for a wide array of derivatization strategies, enabling the synthesis of a diverse library of compounds.
The lone pair of electrons on the secondary amine makes it a potent nucleophilic center, readily participating in various functionalization reactions.
Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. For example, N-alkylation of related tricyclic thieno[2,3-b]pyridine (B153569) amines with halo-aliphatic esters proceeds smoothly in the presence of a base like potassium carbonate to yield the corresponding tertiary amines. arkat-usa.org This provides a straightforward method to introduce various side chains onto the nitrogen atom.
Acylation: Acylation with acyl chlorides or anhydrides is a common transformation for amines. However, in electron-rich systems like this compound, a competition between N-acylation and C-acylation at the highly activated C2 position can occur. In a study involving related heterocyclic enamines, C-benzoylation was observed to be regiospecific, with no N-benzoylated product being formed under the reaction conditions. umich.edu This highlights the exceptional reactivity of the ring system, which can sometimes supersede the reactivity of the amine.
Heterocyclic Annulation: The amine can serve as a key nucleophile in reactions that build new heterocyclic rings. Condensation with appropriate bifunctional electrophiles can lead to the formation of fused systems. For example, the reaction of an amine with a carbonyl compound can form an imine or Schiff base, which can be an intermediate in further cyclization reactions. researchgate.net
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient alternative to traditional cross-coupling reactions. Transition metal catalysis has emerged as a powerful tool for the C-H activation of heterocycles. rsc.org
Palladium and silver catalysts have been successfully employed for the direct C2-arylation of the benzo[b]thiophene core. acs.orgacs.org For instance, a silver(I)-mediated C-H activation process can achieve C2-selective arylation at near-room temperature, a significant improvement over older methods that required high temperatures. acs.org A plausible mechanism involves the Ag(I)-mediated C-H activation being the rate-determining step. acs.org Similarly, Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene derivatives with arylboronic acids also proceeds with high C2 selectivity. acs.org The N-methylamino group at the C3 position would be expected to influence the efficiency and potentially the regioselectivity of these C-H activation reactions due to its electronic properties and potential to act as a directing group.
| Catalyst System | Coupling Partner | Functionalized Position | Reference |
| Ag(I) / Pd(0) | Iodoarenes | C2 | acs.org |
| Pd(II) / Cu(OAc)₂ | Arylboronic Acids | C2 | acs.org |
This compound is an excellent starting material for the construction of complex, multi-ring heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net A common strategy involves a sequence of N-alkylation followed by an intramolecular cyclization.
For example, a synthetic route analogous to those used for related structures could involve N-alkylation with a halo-ester, such as ethyl bromoacetate, to introduce an ester-containing side chain. arkat-usa.org This intermediate can then undergo intramolecular Friedel-Crafts-type cyclization, promoted by a strong acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid, to form a new ring fused to the benzo[b]thiophene scaffold. arkat-usa.orgresearchgate.net This approach has been used to synthesize benzo[b]thiophenes fused to medium-sized N-heterocycles like azocinones and azoninones. arkat-usa.org Another powerful strategy involves the annulation of the enamine-like functionality with reagents like o-halobenzoyl chlorides, which, after an initial C-acylation, can cyclize under basic conditions to yield fused quinolin-4-one derivatives. umich.edu
This modular approach allows for the systematic construction of diverse and complex molecular architectures based on the this compound core.
Cycloaddition and Pericyclic Reactions Involving the Thiophene Moiety
The reactivity of the benzo[b]thiophene core in this compound in cycloaddition and pericyclic reactions is dictated by the aromatic character of the heterocyclic ring. Generally, the thiophene moiety is less reactive as a diene in Diels-Alder reactions compared to furan (B31954) due to its higher aromaticity. nih.gov However, the electronic nature of substituents on the benzo[b]thiophene ring can significantly influence its participation in such reactions. The presence of an electron-donating amino group at the 3-position, as in this compound, is expected to increase the electron density of the thiophene ring, potentially enhancing its reactivity as a diene or a dipolarophile.
While specific studies on the cycloaddition reactions of this compound are not prevalent in the literature, the reactivity of related substituted benzo[b]thiophenes provides valuable insights. For instance, dearomative [3+2] cycloaddition reactions have been successfully carried out with 3-nitrobenzothiophenes and nonstabilized azomethine ylides. rsc.orgnih.gov This suggests that the benzo[b]thiophene scaffold is amenable to cycloaddition under appropriate conditions. The electron-donating N-methylamino group in this compound would likely favor reactions with electron-deficient dienophiles or dipoles.
It is plausible that this compound could participate in [4+2] cycloaddition reactions, although potentially requiring harsh conditions or specific catalysts to overcome the aromatic stabilization. The outcome of such reactions would depend on the nature of the dienophile and the reaction conditions. For example, studies on 2-(1'-cycloalkenyl)benzo[b]thiophenes have shown that the reaction with N-phenylmaleimides can lead to dibenzothiophene (B1670422) derivatives. acs.org
Pericyclic reactions, other than cycloadditions, involving the benzo[b]thiophene core of this compound have not been extensively documented. However, the general principles of pericyclic chemistry suggest that sigmatropic rearrangements and electrocyclic reactions could be envisioned with suitably substituted derivatives, although the high aromaticity of the benzo[b]thiophene system presents a significant energy barrier.
Redox Chemistry of this compound
The redox behavior of this compound is of interest due to the presence of both the electron-rich benzo[b]thiophene ring system and the oxidizable N-methylamino group. The interplay between these two functionalities is expected to define its electrochemical properties and the nature of the radical species it can form.
Electrochemical Oxidation and Reduction Potentials and Their Correlation with Electronic Structure
Direct experimental data on the electrochemical potentials of this compound is scarce. However, the oxidation potential can be inferred from studies on related aminobenzo[b]thiophene derivatives and other heterocyclic amines. The N-methylamino group is an electron-donating group, which is expected to lower the oxidation potential of the molecule compared to unsubstituted benzo[b]thiophene.
Cyclic voltammetry studies on related bis acs.orgbenzothieno nih.govacs.orgthiazine isomers, which contain a nitrogen atom integrated into a larger heterocyclic system fused with benzo[b]thiophene units, have shown reversible oxidation waves. rsc.org For instance, the oxidation potentials (E00/1+) for these systems range from 0.01 V to 0.21 V versus ferrocene/ferrocenium (Fc/Fc+). rsc.org While not directly comparable, these values suggest that the oxidation of the benzo[b]thiophene system containing a nitrogen atom is accessible.
The oxidation of this compound would likely initiate at the nitrogen atom of the amino group, which is generally more easily oxidized than the thiophene ring. The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO), will be significantly influenced by the lone pair of electrons on the nitrogen atom, leading to a lower ionization potential and, consequently, a lower oxidation potential.
The reduction of this compound is expected to be more difficult due to the electron-donating nature of the amino group, which increases the electron density on the aromatic system. Therefore, a more negative reduction potential would be anticipated compared to unsubstituted benzo[b]thiophene.
Table 1: Inferred Electrochemical Properties of this compound based on Analogous Compounds
| Property | Expected Behavior for this compound | Rationale based on Analogous Systems |
| Oxidation Potential | Relatively low | The electron-donating N-methylamino group increases the HOMO energy level, facilitating oxidation. Related aminobenzothiophene systems show accessible oxidation potentials. |
| Reduction Potential | Relatively high (more negative) | The electron-donating N-methylamino group increases the LUMO energy level, making reduction more difficult. |
This table is based on qualitative inferences from the behavior of structurally related compounds and general principles of physical organic chemistry.
Generation and Characterization of Radical Cations and Anions
The oxidation of this compound would lead to the formation of a radical cation. Based on the relative ease of oxidation, the initial radical cation is expected to have significant spin density localized on the nitrogen atom of the N-methylamino group. This species can be represented by the structure [this compound]•+.
The stability and further reactivity of this radical cation would be influenced by the delocalization of the unpaired electron and the positive charge over the entire benzo[b]thiophene ring system. The resonance stabilization would involve contributions from structures where the radical character is on the thiophene sulfur atom and the benzene ring.
Studies on the radical cations of related bis acs.orgbenzothieno nih.govacs.orgthiazine isomers have shown that the spin density is distributed across the molecule, with significant localization on the nitrogen atoms. rsc.org This delocalization contributes to the stability of the radical cations. It is plausible that the radical cation of this compound would also exhibit significant delocalization, enhancing its stability.
The generation of radical cations can typically be achieved through chemical oxidation using one-electron oxidants or through electrochemical methods. Characterization would likely involve techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to probe the electronic environment of the unpaired electron and determine hyperfine coupling constants, which provide information about the spin density distribution.
The formation of a radical anion by reduction of this compound is expected to be less favorable. If formed, the additional electron would occupy the Lowest Unoccupied Molecular Orbital (LUMO), and the radical anion would likely be a highly reactive species.
Supramolecular Chemistry and Non Covalent Interactions of N Methylbenzo B Thiophen 3 Amine
Characterization of Hydrogen Bonding Networks Involving the Amine Group
Hydrogen bonding is a critical directional interaction that plays a pivotal role in the structure and function of chemical and biological systems. The secondary amine group in N-Methylbenzo[b]thiophen-3-amine can act as both a hydrogen bond donor, through its N-H proton, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. libretexts.orgnih.gov This dual capability allows for the formation of diverse and robust hydrogen-bonding networks.
In the solid state, it is plausible that this compound molecules self-assemble through intermolecular N-H···N hydrogen bonds, forming chains or cyclic motifs. The strength and geometry of these bonds would be influenced by the steric hindrance of the methyl group and the electronic nature of the benzo[b]thiophene ring system. In the presence of other hydrogen bond acceptors or donors, such as solvent molecules or co-formers, a variety of hydrogen-bonded adducts could be formed. For instance, in a protic solvent, the amine group could engage in hydrogen bonding with the solvent molecules.
The following table outlines the potential hydrogen bonding interactions of this compound:
| Interaction Type | Donor | Acceptor | Potential Significance |
| Self-Association | N-H of one molecule | N of another molecule | Formation of linear chains or cyclic oligomers in the solid state or concentrated solutions. |
| With Solvents | N-H | Solvent (e.g., Oxygen of DMSO) | Solvation and solubility. |
| With Solvents | N | Solvent (e.g., H of water/alcohols) | Solvation and solubility. |
| With Co-crystals | N-H | Co-former (e.g., Carboxylic acid) | Formation of co-crystals with tailored properties. |
It is important to note that while tertiary amines can only act as hydrogen bond acceptors, the presence of the N-H proton in secondary amines like this compound significantly expands their potential for forming complex hydrogen-bonded networks. nih.gov
Analysis of Pi-Stacking and Arene-Arene Interactions in Solid and Solution States
The aromatic benzo[b]thiophene core of this compound is expected to participate in π-stacking and arene-arene interactions. These non-covalent forces are crucial in the stabilization of crystal packing and the binding of molecules in biological systems. nih.govlibretexts.org The π-system of the benzo[b]thiophene ring can interact with other aromatic rings through various geometries, including face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face) arrangements. rsc.org
In solution, π-stacking interactions can lead to the formation of transient dimers or larger aggregates. The strength of these interactions can be modulated by the solvent polarity, with less polar solvents generally favoring π-stacking.
The potential π-stacking interactions are summarized in the table below:
| Interaction Geometry | Description | Expected Stability |
| Parallel-Displaced | Aromatic rings are parallel but offset from one another. | Generally favorable, minimizing π-electron repulsion. nih.gov |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | Also a stable arrangement, involving interaction of the partially positive hydrogens of one ring with the π-electron cloud of the other. |
| Face-to-Face (Sandwich) | Aromatic rings are directly superimposed. | Generally less favorable due to electrostatic repulsion, unless there are complementary electronic features. rsc.org |
Host-Guest Chemistry and Encapsulation Studies with Macrocyclic Receptors
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule, typically a macrocycle. rsc.org The size, shape, and electronic properties of the this compound molecule make it a potential guest for various macrocyclic hosts.
Macrocycles such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities and are capable of encapsulating guest molecules through a combination of hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov The benzo[b]thiophene moiety of this compound could be encapsulated within the hydrophobic cavity of a cyclodextrin, with the more polar amine group potentially interacting with the hydroxyl groups at the rim of the cyclodextrin.
The potential for host-guest complexation opens up possibilities for modulating the physicochemical properties of this compound, such as its solubility, stability, and reactivity.
| Macrocyclic Host | Potential Binding Motivation | Potential Application |
| Cyclodextrins | Hydrophobic inclusion of the benzo[b]thiophene moiety. | Enhanced aqueous solubility, controlled release. nih.gov |
| Calixarenes | π-π stacking interactions between the host's aromatic walls and the guest's benzo[b]thiophene ring. | Molecular sensing, separation. |
| Cucurbiturils | Ion-dipole and hydrogen bonding interactions with the protonated amine group at the portals. | Stabilization of specific conformations, catalysis. |
Investigation of Self-Assembly Processes and Formation of Ordered Supramolecular Structures
The ability of this compound to participate in both hydrogen bonding and π-stacking interactions suggests a propensity for self-assembly into ordered supramolecular structures. In appropriate solvents or upon cooling from a melt, it is conceivable that this molecule could form well-defined aggregates such as nanofibers, vesicles, or crystalline solids with intricate packing arrangements.
The interplay between the directional hydrogen bonds of the amine groups and the less directional but significant π-stacking of the aromatic cores would be the driving force for such self-assembly. The kinetics and thermodynamics of these processes would be dependent on factors such as concentration, temperature, and solvent. While specific studies on this compound are lacking, research on other benzo[b]thiophene derivatives has shown their capacity to form complex supramolecular assemblies.
Coordination Chemistry with Metal Ions and Mechanistic Ligand Behavior
The nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring in this compound present potential coordination sites for metal ions. The lone pair of electrons on the nitrogen is a classic Lewis base site for metal coordination. While the sulfur atom in a thiophene ring is generally a weak coordinator, its involvement in chelation can enhance binding affinity.
Depending on the metal ion and the reaction conditions, this compound could act as a monodentate ligand, coordinating through the nitrogen atom, or as a bidentate ligand, involving both the nitrogen and sulfur atoms to form a chelate ring. The formation of metal complexes can significantly alter the electronic properties and reactivity of the organic ligand. Studies on related thiophene-containing ligands have demonstrated their versatility in forming complexes with a range of transition metals, often exhibiting interesting catalytic or biological activities. nih.govnih.gov
The potential coordination modes are outlined below:
| Coordination Mode | Metal Binding Sites | Potential Complex Geometry |
| Monodentate | Nitrogen of the amine group | Dependent on other ligands and the metal ion's coordination preference. |
| Bidentate (Chelating) | Nitrogen of the amine group and Sulfur of the thiophene ring | Formation of a stable five-membered chelate ring, influencing the overall complex geometry. |
Advanced Applications of N Methylbenzo B Thiophen 3 Amine in Chemical Methodology and Materials Science
Utilization as a Ligand or Organocatalyst in Advanced Synthetic Transformations
The application of N-methylated aminobenzothiophenes as ligands or organocatalysts is an area of growing interest, leveraging the electronic properties of the bicyclic system and the coordinating ability of the nitrogen atom.
Current research available in the public domain does not extensively document the specific use of N-Methylbenzo[b]thiophen-3-amine as an organocatalyst for asymmetric catalysis. While the broader class of aminobenzo[b]thiophenes has been explored in various synthetic contexts, detailed studies focusing on the N-methylated 3-amino isomer in asymmetric transformations are not readily found. Research has, however, demonstrated the use of other substituted aminobenzothiophenes, such as quinine-derived bifunctional thioureas with a benzo[b]thiophen-2-yl-sulfonamide backbone, in asymmetric annulation reactions, achieving high enantioselectivities. rsc.org This suggests the potential of the benzo[b]thiophene scaffold in chiral catalyst design, though specific data for the 3-amino isomer remains limited.
The utility of this compound as a ligand in transition metal-catalyzed cross-coupling reactions is not well-established in the reviewed literature. Generally, ligands play a crucial role in accelerating catalytic cycles and controlling selectivity in cross-coupling processes. nih.gov While palladium-catalyzed cross-coupling reactions are common for functionalizing the benzo[b]thiophene core itself, for instance in the synthesis of kinase inhibitors or other biologically active molecules, the specific role of this compound as a directing group or an ancillary ligand in such reactions is not a prominent theme in published research. rsc.org The development of ligands for these reactions often focuses on phosphines, N-heterocyclic carbenes, or specific amino acids. nih.gov
Integration into Functional Organic Materials with Specific Electronic or Photonic Properties
The incorporation of the benzo[b]thiophene moiety into organic materials is a strategy to impart desirable electronic and photophysical properties, owing to its rigid, planar structure and electron-rich nature.
There is emerging interest in using derivatives of this compound in the field of organic electronics. The synthesis of a related compound, N-Hexyl-N-methylbenzo[b]thiophen-3-amine, has been reported as a building block for constructing larger molecular architectures intended for use in organic light-emitting diodes. In one study, a derivative incorporating this amine was synthesized and subsequently used in an Ullmann–Goldberg reaction to create a larger biphenyl-containing structure. This resulting molecule was found to emit blue-violet light with an emission maximum at 407 nm, demonstrating the potential of this scaffold in creating blue-light-emitting materials for OLEDs. Furthermore, the commercial availability of the closely related N,N-Dimethylbenzo[b]thiophen-3-amine, which is categorized by some suppliers as an OLED material, suggests that this class of compounds is recognized for its potential in organic electronic applications. researchgate.net However, detailed performance data for devices incorporating this compound itself is not extensively reported in the literature. The broader family of benzo[b]thiophene derivatives has been widely investigated for organic semiconductors in devices like organic field-effect transistors (OFETs) and OPVs. bohrium.commdpi.com
Based on available research, the specific integration of this compound into stimuli-responsive materials or molecular switches has not been a significant area of investigation. The development of "smart" materials that respond to external stimuli like light, pH, or solvents is a dynamic field of materials science. rsc.org While various chromophores and functional groups are employed to create these effects, the use of this particular benzo[b]thiophene derivative is not documented in the reviewed literature.
The application of this compound as a monomer in polymerization or for creating advanced polymer architectures is not described in the available scientific literature. Conjugated polymers incorporating thiophene (B33073) and benzo[b]thiophene units are of significant interest for applications in polymer solar cells and other electronic devices due to their semiconducting properties. acs.orggoogle.com These polymers are typically synthesized via cross-coupling reactions of di-halogenated monomers. There is no indication from the search results that this compound has been functionalized for and incorporated into such polymer backbones.
Use as a Chemical Probe for Mechanistic Studies in Synthetic and Physical Organic Chemistry
While specific studies detailing the use of this compound as a chemical probe for mechanistic investigations are not extensively documented in publicly available literature, the inherent structural and electronic features of the benzo[b]thiophene core suggest its potential utility in this capacity. Chemical probes are molecules designed to interrogate and elucidate complex reaction mechanisms, often by providing a spectroscopic handle or by influencing reaction pathways in a predictable manner.
The N-methylamino group at the 3-position of the benzo[b]thiophene ring system introduces a key electronic feature. The nitrogen's lone pair of electrons can participate in conjugation with the aromatic system, influencing the electron density of the thiophene and benzene (B151609) rings. This electronic modulation can be exploited to study reactions sensitive to substituent effects. For instance, in electrophilic aromatic substitution reactions, the N-methylamino group would act as a powerful activating group, directing incoming electrophiles. The degree of this activation and the resulting regioselectivity could provide valuable data for Hammett-type analyses or other linear free-energy relationships, thereby offering insights into the electronic demands of the transition state.
Furthermore, the benzo[b]thiophene nucleus itself can serve as a reporter. Its fluorescence properties, although perhaps modest in the parent amine, can be significantly altered upon reaction or interaction with other species. Changes in the fluorescence quantum yield, emission wavelength, or lifetime could be monitored to track the progress of a reaction or to detect the formation of transient intermediates. The sulfur atom in the thiophene ring can also participate in specific interactions, such as coordination to metal centers, which could be used to probe the role of metal catalysts in organic transformations.
In the realm of physical organic chemistry, this compound could potentially be used to study photoinduced electron transfer (PET) processes. The electron-rich nature of the molecule makes it a potential electron donor. By pairing it with suitable electron acceptors, the dynamics of charge separation and recombination could be investigated using time-resolved spectroscopy. Such studies are fundamental to understanding and developing new photoredox catalysts and organic electronic materials.
While these applications are theoretically plausible, dedicated research is required to synthesize and characterize the performance of this compound as a mechanistic probe. Future studies would need to systematically evaluate its photophysical properties, redox potentials, and reactivity in various chemical systems to establish its utility for elucidating reaction mechanisms.
Sensing Applications (e.g., chemosensors for metal ions or specific chemical analytes, excluding biological targets)
The development of chemosensors for the selective detection of metal ions and other chemical analytes is a burgeoning field of research, driven by the need for monitoring in environmental and industrial settings. Thiophene-based compounds have emerged as a particularly promising class of chemosensors due to their favorable electronic and photophysical properties. nih.gov The benzo[b]thiophene scaffold, as present in this compound, provides a robust and tunable platform for the design of such sensors.
The general principle behind many thiophene-based fluorescent chemosensors involves the modulation of their fluorescence output upon binding to a target analyte. This can occur through several mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), and Intramolecular Charge Transfer (ICT). nih.gov The N-methylamino group and the sulfur atom of the thiophene ring in this compound could act as a chelating unit for metal ions.
While specific research on this compound as a chemosensor is limited, the performance of analogous benzo[b]thiophene and thiophene derivatives provides a strong indication of its potential. For example, Schiff base derivatives of benzo[b]thiophene have been shown to act as colorimetric sensors for copper ions (Cu²⁺). researchgate.net In one instance, the interaction with Cu²⁺ led to a distinct color change, allowing for visual detection. researchgate.net
The design of a chemosensor based on this compound would likely involve its incorporation into a larger molecular framework containing a receptor unit for the target analyte and a fluorophore (in this case, the benzo[b]thiophene moiety itself could serve this purpose). The binding of an analyte to the receptor would trigger a conformational or electronic change in the molecule, leading to a measurable change in its absorption or emission spectrum.
The following tables summarize the sensing performance of various thiophene-based chemosensors for different metal ions, illustrating the potential capabilities that could be engineered into a sensor based on the this compound scaffold.
Table 1: Performance of Thiophene-Based Fluorescent Chemosensors for Metal Ion Detection
| Sensor Moiety | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
|---|---|---|---|---|---|
| Thiophene with diethyl aminophenol | Al³⁺ | Turn-on fluorescence (CHEF) | - | Bis-Tris buffer (pH 7.0) | nih.gov |
| Phenanthroline-thiophene | Zn²⁺ | Red-shifted absorbance (LMCT/ICT) | - | Ethanol/water (9:1) | nih.gov |
| Naphthalimide-thiophene Schiff base | Cu²⁺ | Absorbance drop | - | CH₃CN/HEPES (3:2) | nih.gov |
LOD: Limit of Detection; CHEF: Chelation-Enhanced Fluorescence; LMCT: Ligand-to-Metal Charge Transfer; ICT: Intramolecular Charge Transfer; HEPES: 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid. A '-' indicates data not specified in the source.
Furthermore, derivatives of thiophene have been successfully employed for the detection of anions like cyanide (CN⁻). nih.gov A dihydrothiophene-based sensor, for instance, exhibited a fluorescence enhancement upon interaction with CN⁻. nih.gov This suggests that with appropriate functionalization, this compound could also be adapted for the sensing of anionic species.
Table 2: Thiophene-Based Sensor for Anion Detection
| Sensor Moiety | Target Analyte | Sensing Mechanism | Solvent System | Reference |
|---|
A '-' indicates data not specified in the source.
The development of a chemosensor from this compound would involve synthetic modification to introduce a specific binding site for the target analyte. The inherent photophysical properties of the benzo[b]thiophene core would then serve as the signaling unit. The promising results obtained with other thiophene derivatives strongly support the potential of this compound as a valuable platform for the creation of novel sensing materials for a range of non-biological analytes. Future research in this area would focus on the synthesis of such derivatives and the characterization of their sensing properties towards various metal ions and other chemical species of interest.
Emerging Research Directions and Future Perspectives for N Methylbenzo B Thiophen 3 Amine
Exploration of Unconventional Reactivity Patterns and Uncharted Chemical Transformations
The benzo[b]thiophene core is a privileged structure in medicinal chemistry and materials science due to its versatile reactivity. nih.gov While standard transformations of this scaffold are well-documented, the future of N-Methylbenzo[b]thiophen-3-amine chemistry lies in exploring unconventional reactivity. The presence of the N-methylamino group at the 3-position introduces unique electronic properties that could be exploited for novel chemical reactions.
Researchers are increasingly interested in carbon-hydrogen (C-H) bond activation, a powerful tool for streamlining organic synthesis. Future studies could focus on the selective C-H functionalization of the benzo[b]thiophene core in this compound, catalyzed by transition metals. This approach could lead to the efficient synthesis of complex derivatives with tailored properties, bypassing the need for pre-functionalized starting materials.
Another area of interest is the exploration of dearomatization reactions. By temporarily disrupting the aromaticity of the thiophene (B33073) ring, it may be possible to access novel three-dimensional molecular architectures. The electron-donating nature of the N-methylamino group could play a crucial role in facilitating such transformations.
Furthermore, the development of photoredox catalysis opens up new avenues for the functionalization of this compound. Visible-light-mediated reactions could enable transformations that are difficult to achieve using traditional thermal methods, offering a milder and more sustainable approach to synthesis.
Integration into Hybrid Organic-Inorganic Architectures and Nanomaterials
The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, such as the processability of organic polymers and the thermal stability of inorganic frameworks. The this compound moiety, with its heteroaromatic structure and functionalizable amine group, is a promising building block for such materials.
One potential application is in the development of novel semiconductors. By coordinating the sulfur atom or the amine group to metal centers, it may be possible to create extended, well-defined structures with interesting electronic properties. These materials could find use in next-generation electronic devices.
In the realm of nanomaterials, this compound could be used to functionalize the surface of nanoparticles, such as gold or silica. This surface modification could enhance the dispersibility of the nanoparticles in organic media and introduce new functionalities. For instance, the benzo[b]thiophene unit could act as a fluorescent tag for bioimaging applications, excluding direct clinical use.
The self-assembly of this compound derivatives into well-ordered nanostructures is another exciting prospect. Through careful molecular design, it may be possible to create nanotubes, nanowires, or nanosheets with unique optical and electronic properties, suitable for applications in sensors or catalysis.
Development of Advanced Computational Models for Predicting Properties and Reactivity of Derivatives
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. The development of advanced computational models for this compound and its derivatives will be crucial for accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict its reactivity towards various reagents. For example, DFT can help identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes. These computational approaches have been successfully applied to understand the reactivity of related phenothiazine (B1677639) systems, where frontier molecular orbitals dictate the most reactive positions. nih.gov
Molecular dynamics (MD) simulations can be used to study the behavior of this compound derivatives in different environments, such as in solution or at the interface of a material. This can provide insights into their self-assembly behavior and their interactions with other molecules.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their properties. These models can then be used to virtually screen large libraries of compounds and identify candidates with desired characteristics, significantly reducing the experimental effort required. The principles of such modeling have been demonstrated for other heterocyclic compounds, showcasing their potential to guide the synthesis of more potent molecules. nih.gov
Sustainable and Circular Economy Considerations in the Lifecycle of this compound
As the chemical industry moves towards a more sustainable future, it is essential to consider the entire lifecycle of a chemical, from its synthesis to its end-of-life. The development of green and circular economy-based approaches for this compound will be a key research focus.
This includes the development of more sustainable synthetic routes that minimize waste and use renewable resources. For example, exploring catalytic methods that replace stoichiometric reagents can significantly improve the atom economy of the synthesis. The use of greener solvents and energy-efficient reaction conditions are also important considerations. researchgate.net
Life Cycle Assessment (LCA) is a powerful tool for evaluating the environmental impact of a chemical process. ontosight.ai Applying LCA to the production of this compound will help identify hotspots in the manufacturing process and guide the development of more environmentally friendly alternatives.
Furthermore, research into the recyclability and biodegradability of materials derived from this compound will be crucial for establishing a circular economy. Designing these materials with end-of-life in mind will help to minimize their environmental footprint.
Potential for Multidisciplinary Research Bridging Fundamental Chemistry with Materials Engineering and Environmental Science
The future of this compound research lies in fostering collaborations between different scientific disciplines. The unique properties of this molecule make it a versatile platform for addressing challenges in materials engineering and environmental science, without direct biological or clinical applications.
In materials engineering, chemists can work with engineers to design and fabricate novel devices based on this compound-containing materials. This could include the development of new types of sensors for environmental monitoring or advanced coatings with specific functionalities. The broader class of benzo[b]thiophenes has already shown promise in materials for organic electronics, highlighting the potential for this specific derivative. researchgate.net
In environmental science, this compound derivatives could be explored as components of systems for environmental remediation. For example, they could be incorporated into polymers designed to capture specific pollutants from water or air.
The synergy between fundamental chemical research and applied sciences will be essential for unlocking the full potential of this compound and paving the way for its use in next-generation technologies.
Q & A
Q. Basic Analytical Characterization
- 1H/13C NMR : Aromatic protons in benzo[b]thiophen-3-amine derivatives typically resonate at δ 7.0–7.7 ppm, with NH₂ groups appearing as broad singlets (δ 6.5–7.2) .
- LC-MS/HRMS : Molecular ion peaks (e.g., m/z = 262.0 [M+H]⁺ for fluorophenyl derivatives) confirm molecular weight, while HRMS validates elemental composition .
- Elemental Analysis : Discrepancies ≤0.2% between calculated and observed values (e.g., C 50.41% vs. 50.57% ) indicate high purity.
How can researchers resolve contradictions in elemental analysis or spectral data for structurally similar derivatives?
Advanced Data Interpretation
Discrepancies may arise from residual solvents or incomplete purification. For example, in 5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-amine, slight deviations in nitrogen content (26.66% vs. 26.80% calculated) suggest trace impurities, resolvable via repeated recrystallization or HPLC . Cross-validation with IR (e.g., C=O stretches at ~1700 cm⁻¹ ) and X-ray crystallography (where applicable) strengthens structural assignments.
What strategies are employed to study structure-activity relationships (SAR) for antibacterial benzo[b]thiophen-3-amine derivatives?
Advanced Biological Evaluation
SAR studies involve systematic modification of substituents. For instance:
- Acyl groups at the 3-position (e.g., 3-carboxy-1-oxopropyl) enhance antibacterial activity by improving membrane permeability .
- Nitro-to-amine reduction (e.g., 3-nitro to 3-amine) modulates electron density, affecting target binding .
Biological assays (MIC determinations) combined with molecular docking (if computational data exists) clarify mechanistic roles.
What are common pitfalls in eliminating protective groups (e.g., benzotriazole) during benzo[b]thiophen-3-amine synthesis?
Troubleshooting Synthesis Steps
Failed denitrogenation, as observed in Gewald-derived intermediates, may result from steric hindrance or insufficient activation. Thermal or photolytic conditions often fail for benzotriazole removal; alternative strategies like Pd-catalyzed hydrogenolysis or acidic hydrolysis should be tested .
How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to benzo[b]thiophen-3-amine scaffolds?
Advanced Reaction Optimization
Optimization involves:
- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for brominated intermediates .
- Solvent Ratios : DMF:H₂O (5:1) improves boronic acid solubility and coupling efficiency .
- Temperature/Time : 80–100°C for 2–4 hours balances yield and side-reaction suppression .
How do substituent electronic effects influence the reactivity of benzo[b]thiophen-3-amine in electrophilic substitutions?
Advanced Mechanistic Analysis
Electron-donating groups (e.g., -NH₂) activate the thiophene ring toward electrophiles, directing substitution to the 2- and 5-positions. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, favoring nucleophilic aromatic substitution at the 4- and 7-positions . Kinetic studies using varying substituents (e.g., CF₃ vs. OMe ) quantify these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
